(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
CAS No.: 187218-03-7
Cat. No.: VC20924778
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187218-03-7 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 |
| Standard InChI Key | SWYPWAIQEURSFY-HNCPQSOCSA-N |
| Isomeric SMILES | C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl |
| SMILES | C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
Introduction
The compound is known by various names and identifiers in scientific literature and chemical databases, providing researchers with multiple ways to reference and locate information about this specific molecule. The following table presents the key identifiers for (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride:
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is essential for its proper handling, storage, and application in research and pharmaceutical development. These properties influence its solubility, stability, and reactivity, which are critical factors for its use in various contexts.
Structural Features
The compound consists of a tetrahydroisoquinoline core structure with an acetic acid side chain at the 3-position. The (R)-configuration at the 3-position is a critical feature that distinguishes it from its enantiomer and influences its biological activity. The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for aqueous formulations and biological testing.
Physicochemical Parameters
The physical and chemical parameters of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride provide important information for researchers working with this compound. The following table summarizes the available physicochemical data:
Synthesis Methods and Preparation
The synthesis of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a critical area of interest for researchers and pharmaceutical manufacturers. Various synthetic routes have been developed to obtain this compound with high purity and yield, suitable for both laboratory research and potential industrial applications.
Laboratory Scale Synthesis
The synthesis of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically follows a multi-step process starting from commercially available tetrahydroisoquinolines. The general approach involves alkylation reactions to introduce the acetic acid group at the 3-position, followed by conversion to the hydrochloride salt.
The synthesis pathway generally involves the following key steps:
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Selection of an appropriate starting material, such as commercially available tetrahydroisoquinolines
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Introduction of the acetic acid functionality through alkylation reactions
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Purification of the intermediate products
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Formation of the hydrochloride salt to enhance water solubility
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Final purification and characterization of the product
This synthetic approach can be modified and optimized depending on the specific requirements of the researcher and the intended application of the compound.
Industrial Production Methods
For industrial-scale production of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, continuous flow reactors may be employed to optimize yield and minimize by-products. This approach offers several advantages over batch processes, including better control of reaction parameters, improved safety, and potential for automated operation.
Industrial production methods typically focus on:
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Optimizing reaction conditions to maximize yield and purity
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Implementing efficient purification techniques
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Ensuring consistent quality control measures
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Minimizing waste and environmental impact
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Scaling up laboratory procedures to meet production demands
These industrial methods are essential for producing the compound in quantities suitable for pharmaceutical applications and clinical studies.
Biological Activities and Pharmacological Properties
The biological activities of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride and related compounds in the tetrahydroisoquinoline class are diverse and have significant implications for potential therapeutic applications. Understanding these activities is crucial for developing targeted therapies and exploring new medicinal applications.
Neuropharmacological Effects
Compounds within the tetrahydroisoquinoline class, including (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, generally exhibit interactions with neurotransmitter systems, particularly the dopamine receptors. This interaction forms the basis for their potential application in treating neurological disorders.
Similar compounds have demonstrated neuroprotective effects by enhancing cognitive functions and potentially mitigating neurodegenerative processes associated with conditions such as Alzheimer's disease through improved dopaminergic signaling pathways. The specific stereochemistry of the (R)-enantiomer may confer unique binding properties and pharmacological activities compared to its (S)-counterpart.
Antimicrobial Properties
Beyond neurological applications, tetrahydroisoquinoline derivatives have been investigated for their antimicrobial properties. The structure of these compounds allows them to interact with bacterial membranes, potentially disrupting their integrity and function. This activity suggests potential applications in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Other Biological Activities
Isoquinoline alkaloids, including tetrahydroisoquinolines, form an important class of natural products with diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific biological profile of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride within this broader class continues to be an area of active research and investigation.
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, it is valuable to compare it with related compounds, particularly its enantiomer and derivatives. These comparisons provide insights into the structure-activity relationships and the importance of stereochemistry in biological activity.
Comparison with (S)-Enantiomer
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 187218-03-7 | 270082-22-9 |
| Molecular Formula | C11H14ClNO2 | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol | 227.687 g/mol |
| Boiling Point | Similar | 388°C at 760mmHg |
| Flash Point | Similar | 188.5°C |
| The specific differences in biological activity between these enantiomers warrant further investigation to fully understand their respective therapeutic potentials and applications. |
Derivatives and Modifications
Various derivatives of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride have been synthesized to enhance specific properties or biological activities. One notable example is the FMOC-protected derivative, FMOC-(R)-2-TETRAHYDROISOQUINOLINE ACETIC ACID (CAS: 332064-67-2) .
This derivative features a 9-fluorenylmethoxycarbonyl (FMOC) protecting group, which is commonly used in peptide synthesis to protect amine groups. The addition of this group modifies the physical and chemical properties of the compound, potentially affecting its solubility, stability, and reactivity in synthetic applications.
The FMOC-protected derivative has the following properties:
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